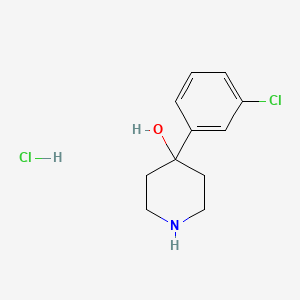

4-(3-Chlorophenyl)-4-piperidinol HCl

Description

4-(3-Chlorophenyl)-4-piperidinol HCl is a substituted piperidine derivative characterized by a hydroxyl group and a 3-chlorophenyl substituent at the 4-position of the piperidine ring, forming a hydrochloride salt. This compound is structurally related to pharmacologically active molecules, particularly in the context of central nervous system (CNS) agents and enzyme inhibitors. Its synthesis often involves reactions with HCl, as seen in protocols for related compounds .

Properties

IUPAC Name |

4-(3-chlorophenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11;/h1-3,8,13-14H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHWDHBWBRVYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-4-piperidinol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chlorobenzaldehyde and piperidine.

Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield 4-(3-chlorophenyl)-4-piperidinol.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-(3-Chlorophenyl)-4-piperidinol hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-4-piperidinol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: 4-(3-Chlorophenyl)-4-piperidinone.

Reduction: 4-(3-Chlorophenyl)piperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antipsychotic Properties

4-(3-Chlorophenyl)-4-piperidinol HCl is structurally related to haloperidol, a well-known antipsychotic medication. Its pharmacological profile suggests potential use in treating schizophrenia and acute psychotic states. The compound's mechanism of action involves interactions with dopamine receptors, crucial for regulating mood and behavior.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain analogs demonstrate significant in vitro antifungal and antibacterial activities. The mechanism is believed to involve enhanced lipid absorption rates, improving pharmacological efficacy.

Cancer Therapy

Recent investigations have explored the anticancer potential of piperidine derivatives, including 4-(3-Chlorophenyl)-4-piperidinol HCl. Some derivatives have shown cytotoxicity against various cancer cell lines, suggesting their utility in cancer treatment protocols.

Alzheimer’s Disease Therapy

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. This inhibition could lead to improved cognitive function in affected patients.

Comparative Analysis with Related Compounds

| Compound Name | Key Features |

|---|---|

| Haloperidol | A well-known antipsychotic; structurally related but distinct pharmacological effects. |

| 4-(4-Chlorophenyl)-4-piperidin-4-ol | Used as an intermediate in pharmaceuticals; lacks the chlorophenyl substitution. |

| Loperamide | An opioid used to treat diarrhea; shares structural characteristics but different applications. |

Antimicrobial Efficacy Study

A study involving the antimicrobial activity of a derivative known as CHP (4-phenylpiperidin-4-ol) revealed significant antifungal and antibacterial properties, comparable to existing treatments. The binding energy and interaction profiles with key proteins suggest its potential as a candidate for new antimicrobial agents.

Pharmacokinetic Studies

Research has highlighted the metabolic pathways of 4-(3-Chlorophenyl)-4-piperidinol HCl, emphasizing its role as a metabolite of haloperidol. Understanding these pathways is crucial for optimizing therapeutic regimens involving this compound.

Structure-Activity Relationship (SAR)

Investigations into SAR have provided insights into how structural modifications can enhance biological activity. This knowledge is essential for drug design aimed at improving efficacy while minimizing side effects.

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Observations |

|---|---|---|

| Antipsychotic | Haloperidol | Effective for schizophrenia and acute psychosis |

| Antimicrobial | CHP | Significant antifungal and antibacterial activity |

| Binding Affinity | CHP | Strong interactions with DNA Gyrase and other targets |

| Cancer Therapy | Various Derivatives | Cytotoxic effects observed in specific cancer cell lines |

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-4-piperidinol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 3-chlorophenyl group and the hydroxyl group allows the compound to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

- 4-(4-Chlorophenyl)-4-piperidinol HCl (Loperamide HCl): The para-chlorophenyl isomer exhibits distinct physicochemical and pharmacological properties compared to the meta-chlorophenyl variant. The para-substitution may enhance binding to opioid receptors, as seen in Loperamide’s antidiarrheal activity .

Functional Group Variations

- This compound has a molecular weight of 227.73 and is used in intermediate synthesis .

- 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol HCl: The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism. This derivative has a melting point of 89–93°C and is explored in drug discovery for its improved pharmacokinetic profile .

Piperazine Derivatives

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl : This piperazine analog introduces a chloropropyl chain, increasing molecular weight (309.64 g/mol) and altering receptor binding kinetics. It is a white solid with a melting point of 198–202°C and ≥98% purity, often used in neuropharmacological studies .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Research Implications

- Structure-Activity Relationships (SAR) : Meta-substitution (3-Cl) vs. para-substitution (4-Cl) significantly impacts receptor affinity and metabolic stability.

- Salt Forms : Hydrochloride salts improve solubility and bioavailability, critical for oral administration .

- Synthetic Utility : Boronic ester-containing analogs (e.g., 4-(4-Chlorophenyl)-4-(4-dioxaborolan-phenyl)piperidine) are valuable intermediates in Suzuki-Miyaura coupling reactions .

Biological Activity

4-(3-Chlorophenyl)-4-piperidinol HCl, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group, which significantly influences its interaction with various biological targets. This article reviews the biological activity of 4-(3-Chlorophenyl)-4-piperidinol HCl, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16ClN

- Molecular Weight : 221.72 g/mol

- IUPAC Name : 4-(3-chlorophenyl)-4-piperidinol hydrochloride

The structure of 4-(3-Chlorophenyl)-4-piperidinol HCl features a piperidine ring substituted with a chlorophenyl group at the 3-position, which is crucial for its biological activity.

The biological activity of 4-(3-Chlorophenyl)-4-piperidinol HCl is primarily attributed to its interaction with neurotransmitter systems and various enzymes:

- Neurotransmitter Modulation : The compound has shown potential as a modulator of neurotransmitter systems, particularly in pain pathways. It appears to interact with opioid receptors, suggesting analgesic properties .

- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, enhancing its therapeutic profile against conditions like pain and inflammation .

Analgesic Effects

Research indicates that derivatives of 4-(3-Chlorophenyl)-4-piperidinol exhibit significant analgesic effects. In animal models, these compounds demonstrated pain-relieving properties comparable to established analgesics. In particular, they were effective in models of acute and chronic pain when administered at appropriate doses .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Some studies suggest that derivatives exhibit antifungal and antitubercular activities, particularly against Mycobacterium tuberculosis strains. This positions 4-(3-Chlorophenyl)-4-piperidinol as a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

- Analgesic Potential :

- Antimicrobial Evaluation :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Significant pain relief in mice | |

| Antifungal | Effective against pathogenic fungi | |

| Antitubercular | Activity against Mycobacterium tuberculosis |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Activity Level | Notes |

|---|---|---|

| 4-(3-Chlorophenyl)-4-piperidinol | High (analgesic) | Effective in pain models |

| Derivative A | Moderate (antifungal) | Active against specific fungal strains |

| Derivative B | Low | Less effective than others |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 4-(3-Chlorophenyl)-4-piperidinol HCl?

- Methodological Answer : Synthesis typically involves condensation of 3-chlorophenyl precursors with piperidine derivatives under acidic conditions. For example, analogous compounds like 4-(4-chlorophenyl)-4-hydroxypiperidine are synthesized via HCl-mediated back-extraction from biological matrices, followed by basification . Characterization employs gas chromatography (GC) with electron-capture detection (ECD) for high sensitivity (e.g., detection limits of ~5 ng/mL in biological samples) . Purity is verified via melting point analysis (e.g., mp 137–139°C for structural analogs) and NMR/HPLC .

Q. How is 4-(3-Chlorophenyl)-4-piperidinol HCl analyzed in biological matrices?

- Methodological Answer : A validated GC-ECD protocol involves alkaline extraction from plasma or tissue homogenates, followed by acid-phase back-extraction with HCl. Derivatization with electron-capturing agents (e.g., pentafluoropropionic anhydride) enhances detection sensitivity. Recovery rates range from 85–95% for metabolites in similar piperidine derivatives .

Advanced Research Questions

Q. What experimental design considerations are critical for studying receptor-binding profiles of 4-(3-Chlorophenyl)-4-piperidinol HCl?

- Methodological Answer :

- Receptor Screening : Use radioligand binding assays (e.g., D2, 5-HT2A, σ receptors) to evaluate affinity (Ki values). For example, structural analogs like haloperidol metabolites show Ki < 50 nM for D2 receptors .

- Functional Assays : Employ cAMP inhibition or calcium flux assays to assess agonism/antagonism.

- Data Interpretation : Cross-validate results with computational docking studies to resolve contradictions (e.g., unexpected σ-receptor activity due to chloro-substituent interactions) .

Q. How can researchers resolve contradictions in pharmacological data for 4-(3-Chlorophenyl)-4-piperidinol HCl analogs?

- Methodological Answer :

- Comparative Studies : Compare binding affinities of 3-chloro vs. 4-chloro isomers (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine shows stronger D2 affinity than 3-substituted analogs) .

- Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from differential CYP450 metabolism.

- Structural Modifications : Introduce methyl or methoxy groups to the piperidine ring to isolate steric/electronic effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., solubility >10 mg/mL in water for similar piperidine HCl salts) .

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes for intravenous administration.

- Pharmacokinetic Profiling : Conduct dose-ranging studies in rodent models with LC-MS/MS quantification to determine Cmax and t1/2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.